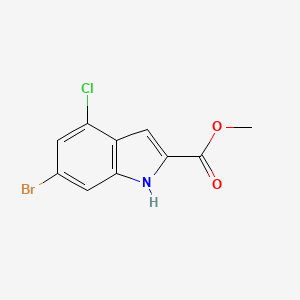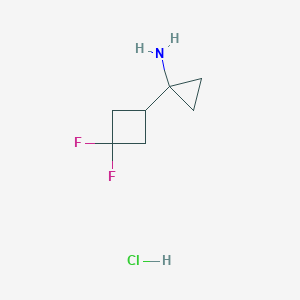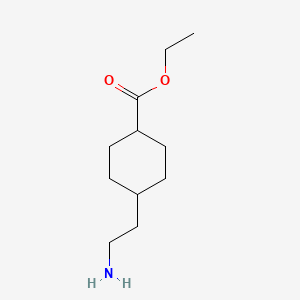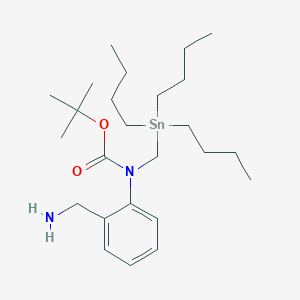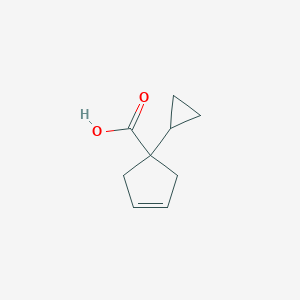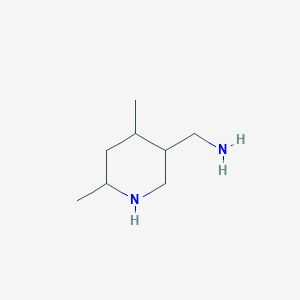![molecular formula C11H16KNO2 B13506244 Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate](/img/structure/B13506244.png)
Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 4-aminotricyclo[4310,3,8]decane-4-carboxylate is a complex organic compound with the molecular formula C11H18KNO2 This compound is characterized by its unique tricyclic structure, which includes a carboxylate group and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common route involves the cyclization of a suitable precursor, followed by the introduction of the amino and carboxylate groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the tricyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate: Similar in structure but may have different substituents.
This compound: Another tricyclic compound with variations in functional groups.
Uniqueness
Potassium 4-aminotricyclo[4310,3,8]decane-4-carboxylate is unique due to its specific tricyclic structure and the presence of both amino and carboxylate groups
Eigenschaften
Molekularformel |
C11H16KNO2 |
|---|---|
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
potassium;4-aminotricyclo[4.3.1.03,8]decane-4-carboxylate |
InChI |
InChI=1S/C11H17NO2.K/c12-11(10(13)14)5-7-1-6-2-8(3-7)9(11)4-6;/h6-9H,1-5,12H2,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
ABVXKLRTICSCBH-UHFFFAOYSA-M |
Kanonische SMILES |
C1C2CC3CC1CC(C3C2)(C(=O)[O-])N.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


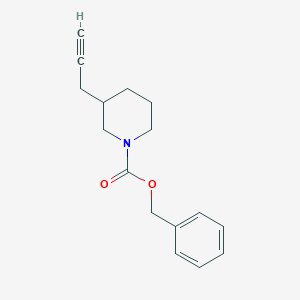
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13506170.png)
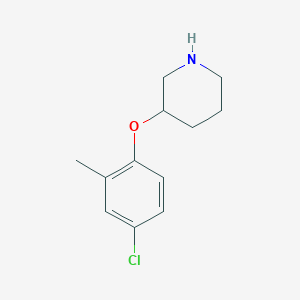
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylicacid](/img/structure/B13506178.png)
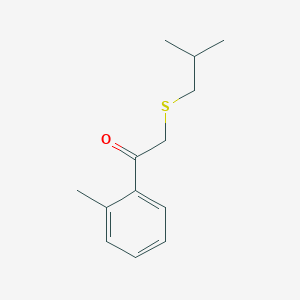
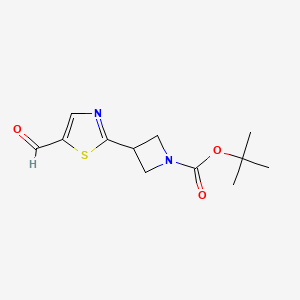
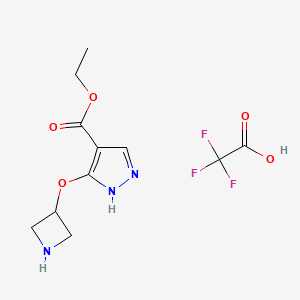
![N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine](/img/structure/B13506204.png)
